2-[1-(4-bromophenyl)cyclopropyl]-2-oxoaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid is an organic compound with the molecular formula C11H9BrO3 It is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method includes the reaction of 4-bromophenylacetic acid with diazo compounds under rhodium-catalyzed conditions to form the cyclopropyl ring . The resulting intermediate can then be oxidized to introduce the oxoacetic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions, while the cyclopropyl ring provides steric hindrance that influences the compound’s reactivity. The oxoacetic acid moiety can participate in hydrogen bonding and other polar interactions, affecting the compound’s overall behavior in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the cyclopropyl and oxoacetic acid functionalities.
Cyclopropylacetic acid: Contains the cyclopropyl group but does not have the bromophenyl or oxoacetic acid groups.
2-Oxoacetic acid: Features the oxoacetic acid moiety but lacks the bromophenyl and cyclopropyl groups.
Uniqueness
2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the cyclopropyl ring provides rigidity and influences its steric interactions. The oxoacetic acid moiety adds polarity and potential for hydrogen bonding, making this compound versatile for various applications.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)cyclopropyl]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-3-1-7(2-4-8)11(5-6-11)9(13)10(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGHVHDMHRGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.